molecular formula C15H14O2 B1597471 2-(Benzyloxy)-5-methylbenzaldehyde CAS No. 53389-98-3

2-(Benzyloxy)-5-methylbenzaldehyde

Cat. No.: B1597471
CAS No.: 53389-98-3
M. Wt: 226.27 g/mol
InChI Key: URUADHCSAWIRCM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a benzyloxy group attached to a benzene ring, which also bears a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-5-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-(Benzyloxy)-5-methylbenzoic acid.

    Reduction: 2-(Benzyloxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylbenzaldehyde involves its reactivity with various chemical reagents. The aldehyde group is particularly reactive, undergoing nucleophilic addition reactions. The benzyloxy group can also participate in reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzaldehyde: Lacks the methyl group present in 2-(Benzyloxy)-5-methylbenzaldehyde.

    2-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.

    2-(Benzyloxy)-4-methylbenzaldehyde: The methyl group is positioned differently on the benzene ring.

Properties

IUPAC Name

5-methyl-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-8-15(14(9-12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUADHCSAWIRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361361
Record name 2-(benzyloxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-98-3
Record name 2-(benzyloxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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